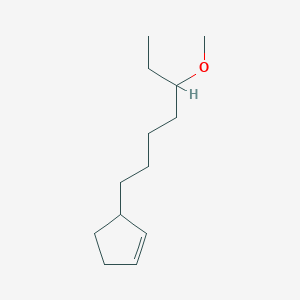

3-(5-Methoxyheptyl)cyclopent-1-ene

Description

3-(5-Methoxyheptyl)cyclopent-1-ene is a cyclopentene derivative featuring a methoxy-terminated heptyl chain at the 3-position of the cyclopentene ring. Such compounds are often intermediates in organic synthesis, particularly in cross-coupling reactions or functional group transformations .

Properties

CAS No. |

89672-08-2 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3-(5-methoxyheptyl)cyclopentene |

InChI |

InChI=1S/C13H24O/c1-3-13(14-2)11-7-6-10-12-8-4-5-9-12/h4,8,12-13H,3,5-7,9-11H2,1-2H3 |

InChI Key |

HNHDVERBMSYLPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCC1CCC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 3-(5-Methoxyheptyl)cyclopent-1-ene with structurally related cyclopent-1-ene derivatives, focusing on substituent effects, synthesis, reactivity, and applications.

Structural and Electronic Features

Key Observations :

- The methoxyheptyl group in the target compound provides flexibility and moderate electron donation, contrasting with bromoalkyl (reactive in cross-coupling) or fluorinated aryl groups (photochromic applications).

- Bulky substituents like trimethylsilyl or thiophene rings impose steric constraints, affecting reaction pathways .

Key Observations :

- Bromoalkyl analogs are synthesized via Grignard or palladium-catalyzed reactions, emphasizing their utility in forming C–C bonds .

- Methoxy-substituted compounds may require milder conditions due to the stability of the ether linkage compared to bromo or silyl groups.

Key Observations :

- Methoxyheptyl derivatives may lack the photochromic properties of diarylethenes but could serve as stable intermediates in drug synthesis.

- Bromoalkyl analogs are more reactive in metal-mediated reactions, whereas fluorinated compounds excel in harsh environments .

Spectroscopic Data Comparison

Key Observations :

- Methoxy protons (δ 3.3 ppm) and heptyl chain signals distinguish the target compound from bromo or silyl analogs.

- Mass spectrometry would confirm molecular weight differences due to substituent variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.